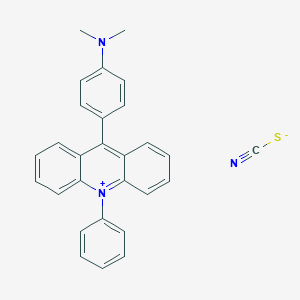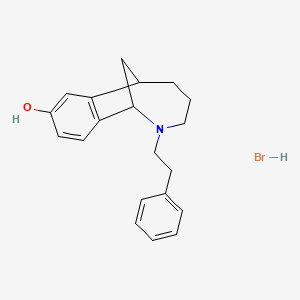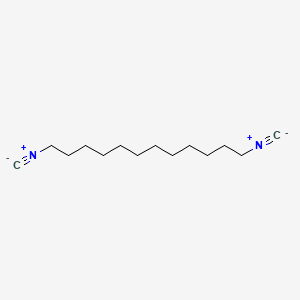
1,12-Diisocyanododecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,12-Diisocyanododecane is an organic compound with the molecular formula C14H24N2O2. It is a diisocyanate, meaning it contains two isocyanate groups (-N=C=O) attached to a dodecane chain. This compound is primarily used in the production of polymers and other materials due to its reactive isocyanate groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,12-Diisocyanododecane can be synthesized through the reaction of 1,12-dodecanediol with phosgene or other carbonyl diisocyanates. The reaction typically occurs under controlled conditions to ensure the formation of the diisocyanate without unwanted side products. The reaction can be represented as follows:
HO-(CH2)12-OH+2COCl2→OCN-(CH2)12-NCO+2HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and precise control of temperature and pressure to optimize yield and purity. The process may also include purification steps such as distillation or recrystallization to remove impurities and obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
1,12-Diisocyanododecane undergoes several types of chemical reactions, primarily due to the reactivity of its isocyanate groups. These reactions include:
Addition Reactions: The isocyanate groups can react with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: The compound can undergo polymerization reactions to form polyurethanes and other polymeric materials.
Common Reagents and Conditions
Alcohols: React with isocyanates to form urethanes under mild conditions.
Amines: React with isocyanates to form ureas, often requiring a catalyst.
Water: Reacts with isocyanates to form carbamic acids, which can decompose to form amines and carbon dioxide.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamic Acids: Formed from the reaction with water, which can further decompose.
Wissenschaftliche Forschungsanwendungen
1,12-Diisocyanododecane has various applications in scientific research and industry:
Polymer Chemistry: Used as a building block for the synthesis of polyurethanes and other polymers.
Material Science: Employed in the production of coatings, adhesives, and sealants due to its reactive isocyanate groups.
Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical coatings.
Industrial Applications: Utilized in the manufacture of foams, elastomers, and other materials with specific mechanical properties.
Wirkmechanismus
The mechanism of action of 1,12-diisocyanododecane primarily involves the reactivity of its isocyanate groups. These groups can react with nucleophiles to form covalent bonds, leading to the formation of various products such as urethanes and ureas. The reactivity of the isocyanate groups allows the compound to participate in polymerization reactions, forming long-chain polymers with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Diisocyanatohexane: Another diisocyanate with a shorter carbon chain.
1,8-Diisocyanatooctane: A diisocyanate with an intermediate carbon chain length.
1,10-Diisocyanatodecane: A diisocyanate with a similar structure but a shorter carbon chain.
Uniqueness
1,12-Diisocyanododecane is unique due to its longer carbon chain, which can impart different mechanical and chemical properties to the polymers and materials it forms. The longer chain length can result in increased flexibility and toughness in the resulting materials, making it suitable for specific applications where these properties are desired.
Eigenschaften
CAS-Nummer |
77500-26-6 |
|---|---|
Molekularformel |
C14H24N2 |
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
1,12-diisocyanododecane |
InChI |
InChI=1S/C14H24N2/c1-15-13-11-9-7-5-3-4-6-8-10-12-14-16-2/h3-14H2 |
InChI-Schlüssel |
DERITGPZODCLBE-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[N+]CCCCCCCCCCCC[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


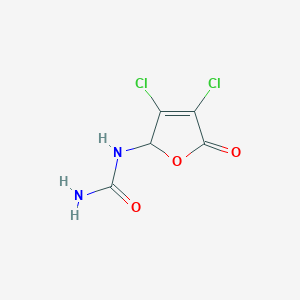
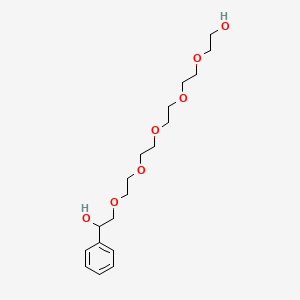
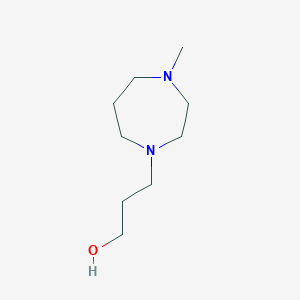
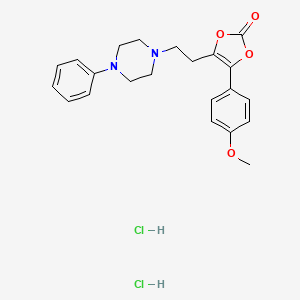
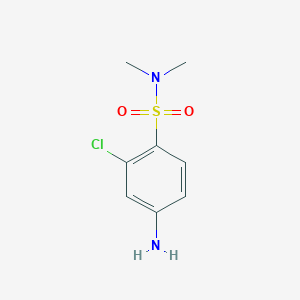
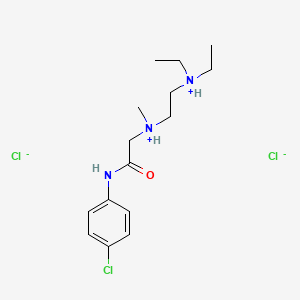
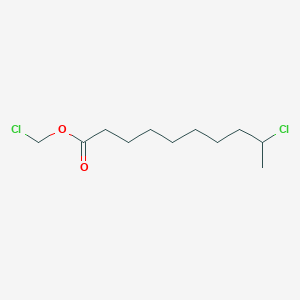
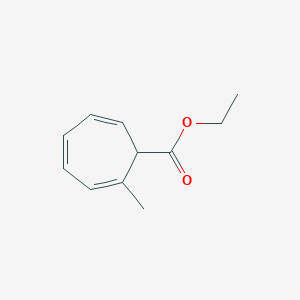
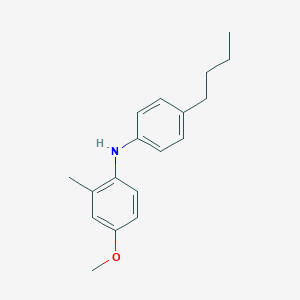
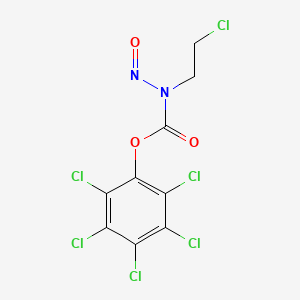
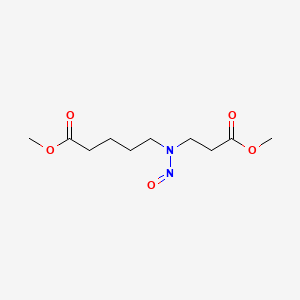
![4-[(Hexyloxy)methylidene]-1,2-dimethylcyclohex-1-ene](/img/structure/B14432335.png)
